REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[CH2:4][C:5]1[C:9]2[C:10]([Cl:17])=[CH:11][C:12]([O:15]C)=[C:13]([F:14])[C:8]=2[S:7][CH:6]=1.CN(C=O)C.CC([S-])(C)C.[Na+]>O.Cl>[CH3:1][O:2][C:3](=[O:18])[CH2:4][C:5]1[C:9]2[C:10]([Cl:17])=[CH:11][C:12]([OH:15])=[C:13]([F:14])[C:8]=2[S:7][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
284.8 mg
|
Type
|
reactant
|
Smiles
|
COC(CC1=CSC2=C1C(=CC(=C2F)OC)Cl)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
443 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[S-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 160° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (6.0 mL)
|
Type
|
ADDITION
|
Details
|
To the solution was added conc. H2SO4 (0.100 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 70° C. for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
The residual solid was washed with toluene and hexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CSC2=C1C(=CC(=C2F)O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |